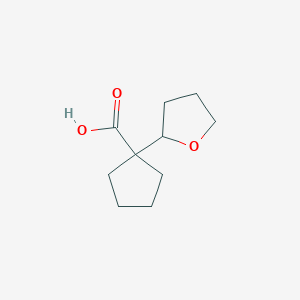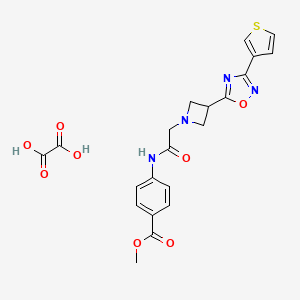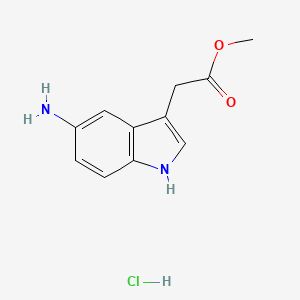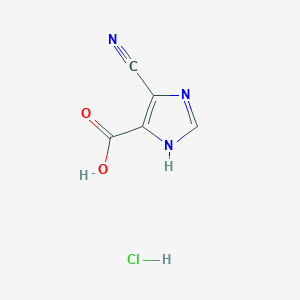
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2137557-91-4 . It has a molecular weight of 184.24 and is also known by its IUPAC name "1-(tetrahydrofuran-2-yl)cyclopentane-1-carboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12)" . This indicates that the compound has a cyclopentane ring with a carboxylic acid group and an oxolane ring attached to it.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid, known as cycloleucine, has been identified as a competitive inhibitor in the enzymatic synthesis of S-adenosyl-L-methionine, demonstrating specificity dependent upon ring size and susceptibility to modifications. This inhibition plays a crucial role in understanding enzyme mechanics and could impact studies on metabolic pathways and drug development. The inhibition potency varies with the introduction of substituents, highlighting the importance of ring structure in enzymatic activity. This compound's interaction with ATP:L-methionine S-adenosyltransferase from various sources, including yeast and rat liver, underscores its potential in biochemical research, particularly in studying enzyme inhibition mechanisms and designing enzyme inhibitors (Coulter et al., 1974).
Carboxylic Acid Isosteres
The cyclopentane-1,3-dione unit has been explored as a novel isostere for the carboxylic acid functional group, suggesting potential applications in drug design and synthesis. This structural component exhibits similar pKa values to carboxylic acids, offering an alternative in the design of molecules where carboxylic acid functionality is needed but with different physicochemical properties. Its application in synthesizing thromboxane A2 prostanoid receptor antagonists exemplifies its utility in medicinal chemistry, providing a framework for developing new therapeutic agents (Ballatore et al., 2011).
Asymmetric Synthesis
The asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid showcases the compound's versatility in organic synthesis, particularly in creating molecules with specific stereochemistry. This process, crucial for developing pharmaceuticals and fine chemicals with desired biological activity, emphasizes the importance of such compounds in synthetic chemistry. The approach provides a pathway to access various stereoisomers, essential for studying the relationship between molecular structure and biological function (Jakubowska et al., 2015).
Molecular Structure and Conformation Analysis
Research on the molecular structure and conformation of cyclopentane derivatives, including 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid, contributes to a deeper understanding of chemical behavior and reactivity. Investigations into the puckering and inversion barriers of such compounds aid in elucidating their stability and reactivity, providing valuable insights for the design and synthesis of novel molecules with desired properties. This knowledge is instrumental in fields such as materials science, pharmaceutical chemistry, and molecular engineering (Cremer, 1983).
Carboxylation Reactions
The compound's involvement in carboxylation reactions, such as the visible-light photoredox-catalyzed ring-opening carboxylation of cyclic oxime esters with CO2, highlights its role in developing eco-friendly synthetic methodologies. Such reactions are pivotal in incorporating carbon dioxide into organic molecules, offering a sustainable approach to synthesizing carboxylic acids, a fundamental class of compounds in organic synthesis and industry. This application not only supports green chemistry initiatives but also opens new avenues for carbon dioxide utilization in chemical synthesis (Jiang et al., 2020).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(oxolan-2-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXACHOXOKNHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)


![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)

